Cas no 1520143-17-2 (2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid)

2,2-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a fluorinated imidazole derivative with potential applications in medicinal chemistry and organic synthesis. The presence of difluoromethyl and imidazole moieties enhances its reactivity and stability, making it a valuable intermediate for pharmaceutical development. The difluoro substitution can influence metabolic stability and bioavailability, while the imidazole ring offers coordination and hydrogen-bonding capabilities. This compound is particularly useful in the design of enzyme inhibitors and bioactive molecules due to its structural versatility. Its well-defined chemical properties ensure reproducibility in synthetic routes, supporting its use in high-precision research and drug discovery.
2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid structure
1520143-17-2 structure
Product Name:2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid
CAS No:1520143-17-2
MF:C7H8F2N2O2
MW:190.147428512573
CID:5715255
PubChem ID:79738831
Update Time:2025-05-23

2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS018296493
    • CS-0344369
    • 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
    • 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoicacid
    • EN300-789461
    • 1520143-17-2
    • 1H-Imidazole-2-propanoic acid, α,α-difluoro-1-methyl-
    • 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid
    • Inchi: 1S/C7H8F2N2O2/c1-11-3-2-10-5(11)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13)
    • InChI Key: XJSWOLGDHZDVKR-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CC1=NC=CN1C)F

Computed Properties

  • Exact Mass: 190.05538383g/mol
  • Monoisotopic Mass: 190.05538383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 358.0±42.0 °C(Predicted)
  • pka: 0.89±0.10(Predicted)

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2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid Related Literature

Additional information on 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid

Recent Advances in the Study of 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid (CAS: 1520143-17-2)

2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid (CAS: 1520143-17-2) is a novel compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoro and imidazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a precursor for the synthesis of bioactive molecules. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential clinical applications.

The synthesis of 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid involves a multi-step process that ensures high yield and purity. Recent advancements in synthetic methodologies have optimized the reaction conditions, reducing the formation of by-products and improving the overall efficiency of the process. The compound's structural elucidation has been confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing a solid foundation for further research and development.

In terms of biological activity, 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid has demonstrated significant inhibitory effects on specific enzymes involved in inflammatory and metabolic pathways. Preliminary in vitro studies have shown that the compound can effectively modulate the activity of key enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are implicated in various diseases, including arthritis and chronic obstructive pulmonary disease (COPD). These findings suggest that the compound could serve as a lead molecule for the development of new anti-inflammatory and immunomodulatory drugs.

Furthermore, recent pharmacokinetic studies have explored the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable bioavailability and metabolic stability, indicating that 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid has the potential to be developed into an orally active therapeutic agent. However, further in vivo studies are required to fully assess its safety and efficacy in animal models and, eventually, in human clinical trials.

The potential applications of 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid extend beyond its direct therapeutic use. Recent research has also explored its utility as a building block for the synthesis of more complex molecules with enhanced biological activity. For instance, derivatives of this compound have been designed and tested for their ability to target specific protein-protein interactions, opening new avenues for drug discovery in areas such as oncology and neurodegenerative diseases.

In conclusion, 2,2-Difluoro-3-(1-methyl-1h-imidazol-2-yl)propanoic acid (CAS: 1520143-17-2) represents a promising candidate for further investigation in the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity and favorable pharmacokinetic properties, make it a valuable molecule for the development of novel therapeutics. Future studies should focus on optimizing its pharmacological profile and exploring its potential in various disease models, with the ultimate goal of translating these findings into clinical applications.

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